Structural and Synthetic Profiling of 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone: A Versatile Dihydrochalcone Scaffold
Structural and Synthetic Profiling of 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone: A Versatile Dihydrochalcone Scaffold
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Class: Dihydrochalcone (Diarylpropanoid) CAS Registry Number: 898755-76-5[1]
Introduction & Structural Rationale
In the landscape of medicinal chemistry, the rational design of small-molecule libraries relies heavily on versatile, stereoelectronically tunable scaffolds. 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone (CAS 898755-76-5) represents a highly privileged dihydrochalcone architecture[]. Unlike traditional rigid heterocycles, this diarylpropanoid offers a flexible sp³-hybridized linker connecting two electronically distinct aromatic systems.
The structural logic of this molecule is defined by a "push-pull" electronic distribution, albeit decoupled by the saturated ethylene bridge:
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The "Pull" System (4-Cyanophenyl): The para-cyano group acts as a strong electron-withdrawing group (EWG). In biological systems, the nitrile moiety serves as a robust hydrogen-bond acceptor, a metabolic soft-spot blocker, and a direct bioisosteric precursor for tetrazoles.
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The "Push" System (3,4-Dimethylphenyl): The ortho/meta-methyl substitutions provide lipophilic bulk, enhancing the molecule's ability to occupy deep hydrophobic pockets in target proteins (e.g., kinase allosteric sites), while acting as mild electron-donating groups (EDGs).
Dihydrochalcones as a class are widely recognized for their multifactorial pharmacological profiles, including potent antioxidant, antidiabetic, and antitumor activities[3][4]. This specific cyano-derivative serves as an advanced intermediate for synthesizing novel therapeutics.
Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of its downstream derivatives. The table below summarizes the core metrics of 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₈H₁₇NO | Standard low-MW building block. |
| Molecular Weight | 263.33 g/mol | Leaves ~235 Da of "budget" for further derivatization before hitting Lipinski's 500 Da limit. |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | Highly membrane-permeable; excellent potential for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and passive diffusion. |
| Hydrogen Bond Acceptors (HBA) | 2 (C=O, C≡N) | Provides specific anchoring points for target protein binding. |
| Rotatable Bonds | 4 | Offers conformational flexibility to adapt to induced-fit binding sites. |
| Calculated LogP (cLogP) | ~4.2 | Highly lipophilic; ideal for targeting hydrophobic domains. |
De Novo Synthesis Workflow
The synthesis of 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone requires a two-phase approach: a base-catalyzed carbon-carbon bond formation followed by a highly chemoselective reduction.
Fig 1: Two-step synthesis via Claisen-Schmidt condensation and chemoselective 1,4-reduction.
Step 1: Claisen-Schmidt Condensation
The first step involves the cross-aldol condensation of an enolizable ketone with a non-enolizable aldehyde[5][6].
Methodology:
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Preparation: Charge an oven-dried 250 mL round-bottom flask with 4-acetylbenzonitrile (10.0 mmol) and 3,4-dimethylbenzaldehyde (10.0 mmol).
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Solvation: Dissolve the reagents in 50 mL of absolute ethanol and cool the mixture to 0°C in an ice bath.
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Catalysis: Dropwise, add 10 mL of an aqueous NaOH solution (10% w/v) over 15 minutes to prevent localized exothermic spikes.
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Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 12–15 hours.
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Isolation: The resulting (E)-chalcone intermediate will precipitate out of solution. Filter the solid under vacuum, wash with ice-cold ethanol, and dry under high vacuum.
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Causality Check: The base deprotonates the α-methyl group of 4-acetylbenzonitrile to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration is thermodynamically driven by the formation of an extended conjugated π-system across both aromatic rings.
Step 2: Chemoselective 1,4-Reduction
Reducing the α,β-unsaturated double bond of the chalcone intermediate without reducing the highly sensitive nitrile group or the ketone requires precision. Standard palladium-catalyzed hydrogenation (H₂/Pd-C) risks over-reduction of the nitrile to a primary amine. Therefore, a modern borane-catalyzed hydrosilylation is employed[7].
Methodology:
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Preparation: In a flame-dried Schlenk flask under argon, dissolve the chalcone intermediate (5.0 mmol) in 20 mL of anhydrous toluene.
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Catalyst Addition: Add Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (5 mol%), as a Lewis acid catalyst.
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Reduction: Via a syringe pump, slowly add polymethylhydrosiloxane (PMHS) (1.5 equivalents) over 30 minutes at room temperature.
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Quenching: After 4 hours of stirring, quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃.
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Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).
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Causality Check: B(C₆F₅)₃ strongly activates the Si-H bond of PMHS. This catalytic system is highly specific for the conjugate (1,4) reduction of Michael acceptors (enones) and is entirely inert toward cyano groups, ensuring perfect chemoselectivity[7].
Downstream Derivatization & Pharmacological Relevance
Once synthesized, 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone acts as a central hub for generating diverse chemical libraries. The molecule possesses three distinct orthogonal reactive sites: the nitrile group, the carbonyl group, and the enolizable α-carbon.
Fig 2: Downstream derivatization pathways exploiting the nitrile, carbonyl, and alpha-carbon.
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Tetrazole Synthesis (Bioisosteric Replacement): The para-cyano group can be converted into a 1H-tetrazole via a [3+2] cycloaddition with sodium azide (NaN₃) using a Lewis acid catalyst (e.g., ZnBr₂). Tetrazoles are metabolically stable bioisosteres of carboxylic acids, widely used to improve oral bioavailability and receptor binding affinity (e.g., in Angiotensin II receptor blockers).
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Hydrazone Formation: The saturated ketone readily undergoes condensation with substituted hydrazines under mildly acidic conditions to form hydrazones. These derivatives frequently exhibit potent antimicrobial and antitubercular activities[8].
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α-Alkylation: Treatment of the dihydrochalcone with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C generates a kinetic enolate at the α-carbon, which can be trapped with various alkyl halides (R-X) to probe steric tolerances in target protein binding pockets.
References
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NextSDS. 4'-CYANO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. Retrieved from [Link]
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Allied Business Academies. Synthesis and Medicinal Significance of Chalcones- A Review. Retrieved from [Link]
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CORE. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from[Link]
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Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
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ResearchGate. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Retrieved from [Link]
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PMC (NIH). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Retrieved from[Link]
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Bentham Science Publishers. Dihydrochalcones as Antitumor Agents. Retrieved from [Link]
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Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
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